molecular formula C15H9ClF3N5O B2656745 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 333418-09-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2656745
CAS No.: 333418-09-0
M. Wt: 367.72
InChI Key: GQYKSDYZIYFQCU-UHFFFAOYSA-N
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Description

Tetrazole Moiety as Carboxylic Acid Bioisostere in Drug Design

The tetrazole ring in N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide serves as a bioisostere for carboxylic acid groups, a strategy widely employed to enhance metabolic stability and bioavailability. Tetrazoles mimic the ionization potential and hydrogen-bonding capacity of carboxylic acids (pKa ~4.5–6.0 for tetrazole vs. ~2.5–5.0 for carboxylic acids), enabling similar interactions with biological targets while resisting enzymatic degradation. For example, in the antihypertensive drug telmisartan, replacing a carboxylic acid with a tetrazolone group preserved angiotensin II receptor antagonism (Kb = 0.14 nM vs. 0.44 nM for the parent compound).

The bioisosteric replacement in this compound likely reduces clogP (calculated partition coefficient) by ~0.5–1.0 units compared to a carboxylic acid analog, improving aqueous solubility without compromising target affinity. Additionally, the tetrazole’s aromatic character enhances π-stacking interactions with hydrophobic protein pockets, as observed in crystal structures of similar benzamide derivatives.

Table 1: Comparative Properties of Carboxylic Acid and Tetrazole Bioisosteres

Property Carboxylic Acid Tetrazole
pKa 2.5–5.0 4.5–6.0
Hydrogen-bond Acceptor 2 3
Metabolic Stability Low High
clogP Reduction 0.5–1.0 units

Electronic and Steric Effects of Trifluoromethyl Substitution

The trifluoromethyl (-CF3) group at the 5-position of the phenyl ring exerts significant electronic and steric effects. As a strong electron-withdrawing group (σm = +0.43 via Hammett equation), it polarizes the aromatic ring, increasing the electrophilicity of adjacent positions. This electronic perturbation enhances the benzamide’s ability to participate in charge-transfer interactions with target proteins, particularly in hydrophobic binding pockets.

Sterically, the -CF3 group (van der Waals volume ~38 ų) introduces bulk that restricts rotational freedom around the N-aryl bond. This effect is evident in crystal structures of analogous compounds, where -CF3 substitution reduces the dihedral angle between the benzamide and aryl rings to ~30–40°, compared to ~50–60° for non-fluorinated derivatives. The constrained conformation may preorganize the molecule for target binding, reducing entropic penalties upon complexation.

Table 2: Hammett Constants (σ) for Common Substituents

Substituent σ (meta) σ (para)
-CF3 +0.43 +0.54
-Cl +0.37 +0.23
-OCH3 +0.12 -0.27

Conformational Dynamics of N-Arylbenzamide Scaffolds

The N-arylbenzamide scaffold adopts distinct conformations influenced by substituent electronic and steric profiles. X-ray crystallography of related compounds reveals that electron-withdrawing groups like -CF3 and -Cl favor a non-planar conformation , with dihedral angles of 30–45° between the benzamide and aryl rings. This distortion arises from steric repulsion between the ortho-chloro substituent and the benzamide carbonyl group, as well as electronic repulsion between the electron-deficient aryl ring and the amide’s lone pairs.

In contrast, electron-donating groups (e.g., -OCH3) promote greater planarity (dihedral angles ~10–20°), enhancing conjugation between the amide and aryl π-systems. For this compound, the combined effects of -Cl and -CF3 likely stabilize a conformation that optimizes both hydrophobic interactions (via -CF3) and hydrogen bonding (via tetrazole and amide groups).

Table 3: Dihedral Angles in N-Arylbenzamide Derivatives

Compound Dihedral Angle (°)
N-(4-CF3-phenyl)benzamide 34.2
N-(4-OCH3-phenyl)benzamide 18.7
N-(2-Cl-5-CF3-phenyl)benzamide ~30–40 (predicted)

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O/c16-12-6-3-10(15(17,18)19)7-13(12)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKSDYZIYFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The tetrazole ring can engage in coupling reactions with other aromatic compounds, expanding its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted benzamides, while oxidation of the tetrazole ring can produce oxidized derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro group, trifluoromethyl group, and a tetrazole moiety, which contribute to its distinctive properties. The molecular formula is C13H9ClF3N4C_{13}H_{9}ClF_{3}N_{4}, and its structure can be represented as follows:N 2 chloro 5 trifluoromethyl phenyl 4 1H 1 2 3 4 tetrazol 1 yl benzamide\text{N 2 chloro 5 trifluoromethyl phenyl 4 1H 1 2 3 4 tetrazol 1 yl benzamide}

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitutions and couplings.
  • Studying Reaction Mechanisms : Researchers utilize this compound to investigate reaction mechanisms due to its reactivity profile. Understanding how it interacts with other chemicals can shed light on broader chemical principles.

Biology

  • Biological Activity : The compound has been investigated for its potential biological activities. Studies suggest it may exhibit antimicrobial and anticancer properties. For example, tetrazole derivatives are known for their ability to inhibit certain enzymes linked to cancer progression .
  • Mechanism of Action : Its mechanism may involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including the inhibition of cell proliferation.

Medicine

  • Therapeutic Applications : N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is being explored for potential therapeutic applications. Its structural similarities to known drugs make it a candidate for further drug development studies.
  • Anticancer Research : Preliminary studies indicate that compounds with tetrazole rings may possess significant anticancer activity. The structure-activity relationship (SAR) analysis often highlights the importance of specific functional groups in enhancing biological efficacy .

Industry

  • Advanced Materials Development : The compound is also utilized in developing advanced materials due to its unique properties. It can be used in creating coatings or polymers with enhanced durability or specific chemical resistance.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various tetrazole derivatives, including this compound. Results showed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that the presence of electron-withdrawing groups like trifluoromethyl enhanced the antibacterial efficacy .

Case Study 2: Anticancer Properties

In another study focused on anticancer activity, researchers synthesized a series of tetrazole-containing compounds and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that some compounds significantly inhibited cell growth in human breast cancer cells (MDA-MB231), suggesting that modifications to the tetrazole structure could enhance therapeutic potential .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylate-containing substrates. This binding can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide

  • Differences :
    • Incorporates a benzyl-substituted tetrazole and a hydroxycarbamoylphenyl group.
    • Lacks the chloro-CF₃-phenyl moiety.
  • Implications : The hydroxycarbamoyl group may improve aqueous solubility but reduce cell membrane permeability. The benzyl-tetrazole adds lipophilicity, which could enhance central nervous system (CNS) penetration.

N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetrazol-5-amine

  • Differences :
    • Replaces the benzamide with a dimethylamine group on the tetrazole.
    • Substitutes chloro-CF₃-phenyl with trifluoromethoxyphenyl.
  • The dimethylamine increases basicity, which may affect ionization state under physiological conditions.

Trifluoromethylphenyl Derivatives

3-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide

  • Differences :
    • Uses a propanamide backbone instead of benzamide.
    • Contains a methoxyphenyl group and lacks heterocyclic moieties.
  • The methoxy group may enhance solubility but reduce target affinity compared to chloro-CF₃ substituents.

Comparative Analysis Table

Compound Molecular Weight Key Substituents Heterocycle Notable Properties
Target: N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide ~377.7* 2-chloro-5-CF₃-phenyl, tetrazole 1H-tetrazole High hydrophobicity; strong electron-withdrawing
EP 3 532 474 B1 Compound 1 ~550–600* 2-chloro-5-F-phenyl, triazolo-oxazin Triazolo-oxazin Rigid structure; moderate solubility
N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-...benzamide 510.5 Benzyl-tetrazole, hydroxycarbamoylphenyl 1H-tetrazole Enhanced solubility; high lipophilicity
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-amine 273.2 Trifluoromethoxyphenyl, dimethylamine 1H-tetrazole Basic pH shift; reduced reactivity
3-(4-Methoxyphenyl)-N-[[3-CF₃-phenyl]methyl]propanamide ~350–375* 3-CF₃-phenyl, methoxyphenyl None Flexible backbone; moderate target affinity

*Estimated based on structural analogs.

Key Research Findings

  • Electron-Withdrawing Groups : The CF₃ and chloro substituents in the target compound enhance binding to hydrophobic targets compared to fluorine or methoxy groups .
  • Solubility vs. Permeability : Hydrophilic groups (e.g., hydroxycarbamoyl) improve solubility but may limit bioavailability , while lipophilic groups (e.g., benzyl) favor membrane penetration .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide core substituted with a chloro and trifluoromethyl group as well as a tetrazole moiety. Its chemical formula is C12H8ClF3N5C_{12}H_{8}ClF_{3}N_{5}.

Research indicates that compounds similar to this compound may act on various biological pathways:

  • Inhibition of Kinases : Some derivatives have shown the ability to inhibit kinases such as p38 MAPK, which is crucial in inflammatory responses and cancer progression .
  • Anticancer Activity : Studies suggest that the compound could induce apoptosis in cancer cells by modulating cell cycle regulators and pro-apoptotic factors .

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HeLa cells
Anti-inflammatoryInhibits TNF-alpha release
Kinase InhibitionSelective inhibition of p38 MAPK
CytotoxicityIC50 values around 0.48 mM against specific cancer cell lines

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines (e.g., HCT-15, PC-3). The results demonstrated significant cytotoxicity with IC50 values ranging from 0.33 to 6.38 µM, indicating strong potential for further development in oncology .
  • Inflammation Modulation : In vitro assays showed that the compound effectively reduced LPS-induced TNF-alpha release in whole blood samples by approximately 97.7% at a concentration of 10 mM, highlighting its potential as an anti-inflammatory agent .

Pharmacological Implications

The biological activities of this compound suggest its potential utility in treating inflammatory diseases and various cancers. The ability to inhibit key signaling pathways involved in inflammation and cancer progression positions this compound as a promising candidate for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including hydrogenation and coupling. For example, nitro precursors (e.g., nitrobenzamide derivatives) are reduced using activated Ra-Ni under hydrogen gas in methanol or methanol/THF mixtures, achieving yields up to 85% . Reaction time (e.g., 24 hours for hydrogenation) and solvent selection (e.g., methanol vs. THF) critically impact purity and yield. Post-synthesis purification involves ethanol recrystallization, confirmed by HPLC (99.51% purity) and NMR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6) identify functional groups, e.g., aromatic protons at δ 7.64 (d, 2H) and NH signals at δ 8.56 (bt, 1H) .
  • HR-MS : Validates molecular weight (e.g., [M+H]+^+ at 261.0789 m/z) .
  • HPLC : Assesses purity (>99%) using UV detection (λmax = 279.4 nm) .
  • Melting Point Analysis : Determines crystalline stability (e.g., 137°C) .

Q. How can molecular visualization tools like UCSF Chimera enhance structural analysis of this compound?

  • Methodological Answer : UCSF Chimera enables 3D visualization of the tetrazole ring’s orientation and interactions with target proteins. Extensions like Multalign Viewer align structural homologs, while Volume Viewer analyzes electron density maps for crystallographic validation . Collaborative features allow real-time sharing of molecular dynamics simulations, aiding in docking studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) require cross-validation using standardized assays. For example:

  • Dose-Response Curves : Compare IC50_{50} values across cell lines (e.g., cancer vs. bacterial models) .
  • Structural Analogues : Test derivatives (e.g., fluorobenzamide or piperazine-containing variants) to isolate the tetrazole’s role .
  • Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. What role does the tetrazole moiety play in modulating pharmacokinetic properties, and how is this evaluated?

  • Methodological Answer : The tetrazole group enhances metabolic stability and lipophilicity, assessed via:

  • LogP Measurements : Compare tetrazole-containing derivatives to non-tetrazole analogues .
  • Microsomal Stability Assays : Incubate with liver microsomes to track metabolic degradation (e.g., LC-MS quantification) .
  • Plasma Protein Binding : Use equilibrium dialysis to evaluate binding affinity (%) .

Q. Which in vitro and in vivo models are suitable for evaluating this compound’s anticancer potential?

  • Methodological Answer :

  • In Vitro :
  • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization .
  • Apoptosis Markers : Measure caspase-3/7 activation in tumor cell lines (e.g., HeLa) .
  • In Vivo :
  • Xenograft Models : Administer compound (e.g., 10–50 mg/kg) to nude mice with implanted tumors, monitoring tumor volume via caliper measurements .
  • Toxicokinetics : Assess bioavailability and organ toxicity through plasma LC-MS profiling .

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